2-[2-(4-Methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with a phenyl and a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction strategy. One efficient method involves the reaction of 2-hydroxybenzaldehyde, phenylhydrazine, and 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol at room temperature, leading to the formation of the desired product with good yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar multicomponent reaction process, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H21NO4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO4/c1-30-19-13-11-17(12-14-19)15-16-27-23(18-7-3-2-4-8-18)22-24(28)20-9-5-6-10-21(20)31-25(22)26(27)29/h2-14,23H,15-16H2,1H3 |
InChI Key |
YCTBWOYOWHIENS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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